N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-3-methylbenzamide
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Overview
Description
N-{4-[(3-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a methoxyaniline group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE typically involves the reaction of 3-methoxyaniline with 4-isocyanatobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-{4-[(3-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of N-{4-[(3-HYDROXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE.
Reduction: Formation of N-{4-[(3-METHOXYANILINO)CARBINOL]PHENYL}-3-METHYLBENZAMIDE.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-{4-[(3-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(3-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-{4-[(3-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE can be compared with other similar compounds, such as:
N-{4-[(4-METHOXYANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE: Differing by the position of the methoxy group.
N-{4-[(3-CHLOROANILINO)CARBONYL]PHENYL}-3-METHYLBENZAMIDE: Differing by the substitution of a chlorine atom for the methoxy group.
Properties
Molecular Formula |
C22H20N2O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-[(3-methoxyphenyl)carbamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H20N2O3/c1-15-5-3-6-17(13-15)22(26)23-18-11-9-16(10-12-18)21(25)24-19-7-4-8-20(14-19)27-2/h3-14H,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
WEHVCQOZAFPSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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